
S,S-Efinaconazole
Übersicht
Beschreibung
Efinaconazole is a triazole antifungal medication . It is used to treat fungal or yeast infection of the toenails . This medicine works by killing the fungus or yeast, or preventing its growth . It is sold under the brand name Jublia among others .
Synthesis Analysis
The synthesis of efinaconazole involves heating a solution to 40-60°C, and dropping 0.9-1.1 moles of para-toluenesulphonic acid therein at the said temperature .Molecular Structure Analysis
Efinaconazole’s molecular structure has been investigated through computational studies .Chemical Reactions Analysis
Efinaconazole has been subjected to stress conditions such as hydrolysis (acid and alkaline), oxidation, photolysis, and temperature at various time intervals to achieve 10% degradation . The impurities formed during forced degradation were separated using high-performance liquid chromatography and later identified using LC–MS/MS technique .Physical And Chemical Properties Analysis
Efinaconazole has similar physicochemical properties to itraconazole, such as solubility, lipophilicity, and absorbance maximum (205 nm) . Efinaconazole is a poorly water-soluble antifungal triazole drug .Wissenschaftliche Forschungsanwendungen
1. Profiling of Impurities Formed during Stress Study
- Summary of Application : This study used LC–MS/MS to determine impurities formed during the stability period of Efinaconazole, a triazole antifungal agent .
- Methods of Application : Efinaconazole was exposed to various stress conditions such as hydrolysis (acid and alkaline), oxidation, photolysis, and temperature at various time intervals to achieve 10% degradation . The impurities formed during forced degradation were separated using high-performance liquid chromatography and later identified using LC–MS/MS technique .
- Results : The results showed that Efinaconazole is prone to oxidation when exposed to a 3% aqueous medium of hydrogen peroxide solution and quite stable in all the remaining stress conditions for a longer period .
2. Quantitative HPTLC Method for the Assay of Efinaconazole
- Summary of Application : A simple and rapid HPTLC method using densitometric analysis was developed and validated for the assay of efinaconazole in pharmaceutical formulations (solution and microemulsion) .
- Methods of Application : The chromatographic conditions such as the concentration of the organic phase, chromatographic chamber saturation time, and development distance were optimized to obtain a retardation factor (Rf) value in an acceptable range .
3. Formulation-by-Design of Efinaconazole Spanlastic
- Summary of Application : This study is the first-ever successful application of the Ishikawa fishbone diagram, Plackett–Burman screening design followed by a full factorial design involving three factors at two levels for the development of efinaconazole-loaded spanlastic vesicles .
- Methods of Application : The study used the Ishikawa fishbone diagram, Plackett–Burman screening design, and a full factorial design involving three factors at two levels .
- Results : The study successfully developed efinaconazole-loaded spanlastic vesicles .
4. Antifungal Activity In Vitro
- Summary of Application : Efinaconazole has been shown to have a more potent antifungal activity in vitro than the most commonly used onychomycosis treatments .
- Methods of Application : The antifungal activity of efinaconazole was tested in vitro against various fungal pathogens .
- Results : The results showed that efinaconazole has a low keratin affinity, which contributes to its effective delivery through the nail plate and retention of its antifungal activity .
4. Antifungal Activity In Vitro
- Summary of Application : Efinaconazole has been shown to have a more potent antifungal activity in vitro than the most commonly used onychomycosis treatments .
- Methods of Application : The antifungal activity of efinaconazole was tested in vitro against various fungal pathogens .
- Results : The results showed that efinaconazole has a low keratin affinity, which contributes to its effective delivery through the nail plate and retention of its antifungal activity .
Safety And Hazards
Zukünftige Richtungen
Efinaconazole has been approved for use in the United States, Canada, and Japan as a 10% topical solution for the treatment of onychomycosis (fungal infection of the nail) . It has shown higher in vitro activity against dermatophytes than other available antifungals such as ciclopirox and itraconazole . Its low keratin affinity contributes to its effective delivery through the nail plate and retention of its antifungal activity . Future directions may include further investigation of its effectiveness in different patient populations and for different types of fungal infections .
Eigenschaften
IUPAC Name |
(2S,3S)-2-(2,4-difluorophenyl)-3-(4-methylidenepiperidin-1-yl)-1-(1,2,4-triazol-1-yl)butan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22F2N4O/c1-13-5-7-23(8-6-13)14(2)18(25,10-24-12-21-11-22-24)16-4-3-15(19)9-17(16)20/h3-4,9,11-12,14,25H,1,5-8,10H2,2H3/t14-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFEZZTICAUWDHU-KSSFIOAISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)N3CCC(=C)CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@](CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)N3CCC(=C)CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22F2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401111757 | |
| Record name | (αS,βS)-α-(2,4-Difluorophenyl)-β-methyl-4-methylene-α-(1H-1,2,4-triazol-1-ylmethyl)-1-piperidineethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401111757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
S,S-Efinaconazole | |
CAS RN |
164650-45-7 | |
| Record name | (αS,βS)-α-(2,4-Difluorophenyl)-β-methyl-4-methylene-α-(1H-1,2,4-triazol-1-ylmethyl)-1-piperidineethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=164650-45-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (αS,βS)-α-(2,4-Difluorophenyl)-β-methyl-4-methylene-α-(1H-1,2,4-triazol-1-ylmethyl)-1-piperidineethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401111757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





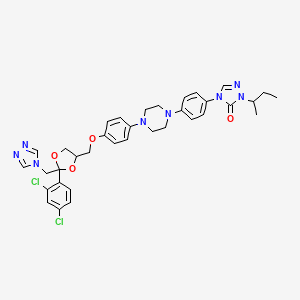
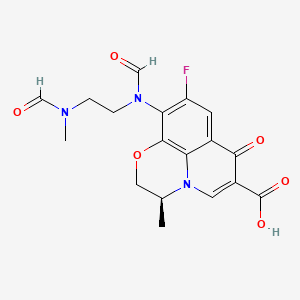
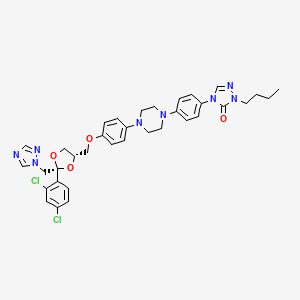
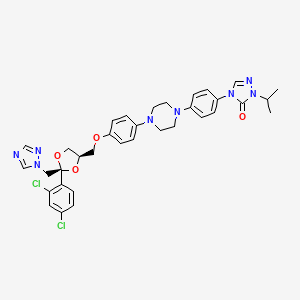
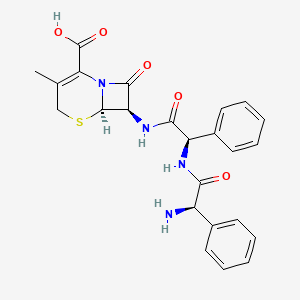
![sodium;(6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methylidene-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B601407.png)

